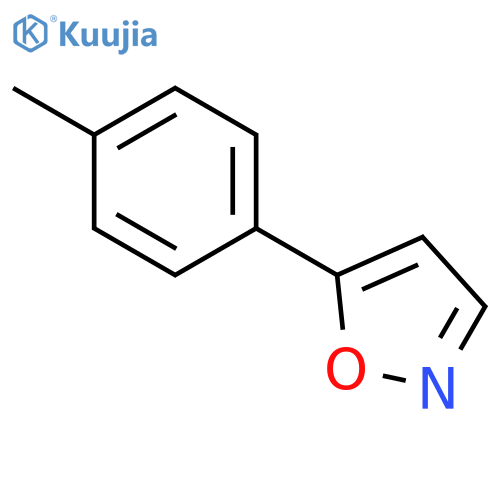

Cas no 7064-35-9 (5-(4-methylphenyl)-1,2-oxazole)

5-(4-methylphenyl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 5-(p-Tolyl)isoxazole

- 5-(4-methylphenyl)-1,2-oxazole

- 5-(4-methylphenyl)Isoxazole

- 4-(5-isoxazolyl)toluene

- 4-(Isoxazol-5-yl)toluene

- 5-(4-methylphenyl)-isoxazole

- 5-(4-methyl-phenyl)-isoxazole

- 5-(p-tolyl)-isoxazole

- 5-p-Tolyl-isoxazol

- 5-p-tolyl-isoxazole

- AC1L6NP0

- AC1Q4YK9

- NSC111918

- SureCN2556889

- 5-p-Tolylisoxazole

- 5-(p-Tolyl);isoxazole

- 4-(1,2-Oxazol-5-yl)toluene

- BJVLLTZZYAWHGW-UHFFFAOYSA-N

- 5-(4-methyl-phenyl)-1,2-oxazole

- SBB087370

- 8486AE

- SB21861

- NSC-111918

- FT-0619666

- A866579

- SY097370

- AS-34875

- 7064-35-9

- AKOS006228801

- MFCD00030520

- DTXSID90296834

- CS-0050770

- SCHEMBL2556889

- DB-015478

-

- MDL: MFCD00030520

- インチ: 1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3

- InChIKey: BJVLLTZZYAWHGW-UHFFFAOYSA-N

- SMILES: O1C(=C([H])C([H])=N1)C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

計算された属性

- 精确分子量: 159.06847

- 同位素质量: 159.068

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 26

じっけんとくせい

- 密度みつど: 1.36

- Boiling Point: 495.1°C at 760 mmHg

- フラッシュポイント: 253.2°C

- Refractive Index: 1.645

- PSA: 26.03

- LogP: 2.65000

5-(4-methylphenyl)-1,2-oxazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12212-25G |

5-(4-methylphenyl)-1,2-oxazole |

7064-35-9 | 97% | 25g |

¥ 4,857.00 | 2023-04-04 | |

| eNovation Chemicals LLC | D499839-5G |

5-(4-methylphenyl)-1,2-oxazole |

7064-35-9 | 97% | 5g |

$285 | 2024-07-21 | |

| abcr | AB245924-1 g |

5-(4-Methylphenyl)isoxazole; . |

7064-35-9 | 1g |

€173.90 | 2023-06-22 | ||

| Apollo Scientific | OR8779-1g |

5-(4-Methylphenyl)isoxazole |

7064-35-9 | 1g |

£100.00 | 2025-02-20 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177242-1g |

5-(4-methylphenyl)-1,2-oxazole |

7064-35-9 | 97% | 1g |

¥735.90 | 2023-09-01 | |

| Chemenu | CM108483-5g |

5-(4-methylphenyl)-1,2-oxazole |

7064-35-9 | 97% | 5g |

$264 | 2021-08-06 | |

| eNovation Chemicals LLC | D499839-25G |

5-(4-methylphenyl)-1,2-oxazole |

7064-35-9 | 97% | 25g |

$910 | 2024-07-21 | |

| Fluorochem | 033518-10g |

5-p-Tolylisoxazole |

7064-35-9 | 95% | 10g |

£427.00 | 2022-02-28 | |

| abcr | AB245924-5g |

5-(4-Methylphenyl)isoxazole; . |

7064-35-9 | 5g |

€481.30 | 2025-02-13 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU12212-10g |

5-(4-methylphenyl)-1,2-oxazole |

7064-35-9 | 97% | 10g |

¥2650.0 | 2024-04-17 |

5-(4-methylphenyl)-1,2-oxazole 関連文献

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

5-(4-methylphenyl)-1,2-oxazoleに関する追加情報

5-(4-methylphenyl)-1,2-oxazole: A Comprehensive Overview

The compound 5-(4-methylphenyl)-1,2-oxazole (CAS No. 7064-35-9) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered rings consisting of one oxygen and one nitrogen atom. The presence of the 4-methylphenyl group at the 5-position of the oxazole ring imparts distinct electronic and steric properties, making it a versatile building block for advanced materials and functional molecules.

Recent studies have highlighted the potential of 5-(4-methylphenyl)-1,2-oxazole in the development of organic electronics. Researchers have explored its use as a precursor for synthesizing novel π-conjugated polymers, which exhibit excellent charge transport properties. These polymers have been tested in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), demonstrating promising performance metrics such as high carrier mobility and stable emission characteristics. The integration of 5-(4-methylphenyl)-1,2-oxazole into these systems leverages its ability to facilitate efficient electron delocalization, a critical factor for achieving high-performance electronic devices.

In addition to its role in electronics, 5-(4-methylphenyl)-1,2-oxazole has also been investigated for its potential in pharmaceutical applications. The compound's unique structure allows for interactions with biological systems, making it a valuable scaffold for drug design. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, opening avenues for therapeutic development. Furthermore, its ability to act as a ligand in metalloenzyme mimics has been explored, highlighting its versatility in biochemistry.

The synthesis of 5-(4-methylphenyl)-1,2-oxazole has been optimized through various methodologies to enhance yield and purity. Traditional approaches involve cyclization reactions of aldehydes or ketones with amino compounds under specific conditions. However, recent advancements have introduced more efficient routes, such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only reduce reaction times but also minimize the use of hazardous reagents, aligning with green chemistry principles.

From a structural perspective, 5-(4-methylphenyl)-1,2-oxazole exhibits a planar geometry due to the aromaticity of the oxazole ring. The 4-methylphenyl substituent introduces steric hindrance at the 5-position, which can influence the compound's reactivity and solubility properties. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the oxazole ring's electron-withdrawing nature enhances conjugation within the molecule. This property is particularly advantageous in applications requiring strong π-interactions.

Moreover, 5-(4-methylphenyl)-1,2-oxazole has been employed as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution and other transformations makes it an invaluable tool in organic synthesis. Recent examples include its use in constructing polycyclic frameworks for advanced materials and drug candidates.

In conclusion, 5-(4-methylphenyl)-1,2-oxazole (CAS No. 7064-35-9) stands out as a multifaceted compound with applications spanning electronics, pharmaceuticals, and materials science. Its unique structural features and reactivity make it an essential component in modern chemical research and development.

7064-35-9 (5-(4-methylphenyl)-1,2-oxazole) Related Products

- 502658-76-6(4-(1,2-oxazol-5-yl)phenol)

- 832740-73-5(4-(1,2-oxazol-5-yl)aniline)

- 832740-15-5(3-isoxazol-5-ylaniline)

- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)

- 5678-75-1(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)

- 2138575-16-1(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(morpholin-4-yl)benzoic acid)

- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)

- 1207973-14-5(2-Chloro-4-iodo-3-(methoxymethoxy)pyridine)

- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)

- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)